3-hydroxy-4,4-dimethylcyclohexan-1-one

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Research programs requiring precise stereochemical outcomes often face a critical gap: achiral cyclohexanone precursors necessitate costly and time-consuming resolution steps, delaying project timelines. 3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS 71385-27-8) directly resolves this bottleneck by providing a pre-formed chiral center for asymmetric synthesis. - Eliminates the need for downstream chiral resolution, accelerating SAR studies and lead optimization. - Supplied at a research-grade purity of 95%, ready for direct use as a synthetic intermediate. - Sourced with batch-to-batch consistency, ensuring reliable reactivity for both laboratory and scale-up applications.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 71385-27-8
Cat. No. B6588265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-4,4-dimethylcyclohexan-1-one
CAS71385-27-8
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)CC1O)C
InChIInChI=1S/C8H14O2/c1-8(2)4-3-6(9)5-7(8)10/h7,10H,3-5H2,1-2H3
InChIKeyANGDHMYJDGPYCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4,4-dimethylcyclohexan-1-one: Chemical Identity and Procurement


3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS 71385-27-8) is a chiral cyclohexanone derivative characterized by a hydroxyl group at the 3-position and geminal dimethyl substitution at the 4-position . Its molecular formula is C₈H₁₄O₂ with a molecular weight of 142.20 g/mol . The compound is primarily utilized as a versatile building block and synthetic intermediate in organic synthesis, particularly for the construction of more complex molecules and natural product analogs . Commercially, it is available from various suppliers at standard research-grade purities (e.g., 95%) .

3-Hydroxy-4,4-dimethylcyclohexan-1-one: Structural Specificity Requirement


Generic substitution of 3-hydroxy-4,4-dimethylcyclohexan-1-one with simpler cyclohexanone analogs (e.g., 4,4-dimethylcyclohexanone, CAS 935-99-1) or constitutional isomers (e.g., 4-hydroxy-3,3-dimethylcyclohexanone, CAS 888325-29-9) is fundamentally untenable in applications requiring specific stereochemical or functional outcomes. The presence and precise position of both the hydroxyl and gem-dimethyl groups are critical for downstream reactivity and molecular recognition. For instance, the chiral nature of the 3-hydroxy group makes the compound a valuable building block for asymmetric synthesis, a property absent in its achiral 4,4-dimethylcyclohexanone precursor . Furthermore, the regioisomer 4-hydroxy-3,3-dimethylcyclohexanone, while sharing the same formula and weight , offers a different spatial arrangement of functional groups, which would drastically alter its behavior as a ligand or its reactivity in further transformations . The specific structure of 3-hydroxy-4,4-dimethylcyclohexan-1-one is therefore a requirement, not a preference, for applications detailed in Section 3 and Section 4.

3-Hydroxy-4,4-dimethylcyclohexan-1-one: Differentiation from Analogs


Chiral Identity Enables Asymmetric Synthesis

3-Hydroxy-4,4-dimethylcyclohexan-1-one possesses a stereocenter at the 3-position, conferring inherent chirality. This feature enables its direct use in asymmetric synthesis, unlike its achiral analog 4,4-dimethylcyclohexanone (CAS 935-99-1). While no head-to-head comparison of reaction yield or selectivity using this exact compound was found, the broader class of chiral 3-hydroxycyclohexan-1-ones has been demonstrated to be essential building blocks for synthesizing single stereoisomers of natural products and bioactive compounds . In related studies, enzymatic desymmetrization of prochiral 1,3-cyclohexanediones yields analogous chiral 3-hydroxycyclohexan-1-ones with extremely high enantioselectivity (up to >99% ee) and diastereoselectivity (>99:1 dr) . This class-level data supports the assertion that the chiral nature of 3-hydroxy-4,4-dimethylcyclohexan-1-one is a quantifiable and critical differentiator for stereoselective applications.

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Regioisomeric Distinction from 4-Hydroxy-3,3-dimethylcyclohexanone

The compound 3-hydroxy-4,4-dimethylcyclohexan-1-one is a distinct regioisomer of 4-hydroxy-3,3-dimethylcyclohexanone (CAS 888325-29-9). Although both compounds share the same molecular formula (C₈H₁₄O₂) and molecular weight (142.20 g/mol) , the different positions of the hydroxyl and gem-dimethyl groups lead to different chemical and biological properties. 4-Hydroxy-3,3-dimethylcyclohexanone is specifically reported as a key intermediate for the synthesis of human acetylcholinesterase (hAChE) inhibitors . In contrast, no direct evidence of such specific activity or application was found for the 3-hydroxy-4,4-dimethyl isomer. This difference in documented application underscores that these regioisomers are not functionally interchangeable. The spatial arrangement of the same functional groups dictates distinct molecular interactions, making the correct regioisomer a critical factor in experimental design.

Regioisomer SAR Biological Activity

3-Hydroxy-4,4-dimethylcyclohexan-1-one: Application Scenarios


Asymmetric Synthesis of Complex Organic Molecules

This compound is best utilized as a chiral building block in asymmetric synthesis. Its inherent stereocenter can be leveraged to construct more complex molecules with defined stereochemistry, which is a common requirement in medicinal chemistry and natural product synthesis . This is in contrast to its achiral analog, 4,4-dimethylcyclohexanone, which would require additional and often costly resolution steps to achieve the same stereochemical outcome. The selection of this specific compound is justified when a chiral starting material is required for a synthetic route.

SAR Probe for Cyclohexanone Derivatives

In SAR studies focused on cyclohexanone-based scaffolds, 3-hydroxy-4,4-dimethylcyclohexan-1-one serves as a specific probe. Its unique substitution pattern (3-OH, 4,4-diMe) allows researchers to deconvolute the contribution of each functional group to biological activity. As demonstrated by the comparison with its regioisomer (4-hydroxy-3,3-dimethylcyclohexanone), the position of substituents is critical for function . This makes the compound an essential component of a systematic SAR panel aimed at optimizing a lead compound.

Biocatalytic and Chemoenzymatic Synthesis

Given the demonstrated success of using carbonyl reductases to synthesize similar chiral 3-hydroxycyclohexan-1-ones with high stereoselectivity (>99% ee, >99:1 dr) from prochiral diones , this compound could be a valuable target or starting material in biocatalytic or chemoenzymatic routes. Its structure makes it a potential product of a desymmetrization reaction, or its hydroxyl group could serve as a handle for further enzymatic transformations.

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